2-formylamino-2-phenyl-propionic acid
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Overview
Description
2-formylamino-2-phenyl-propionic acid: is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylalanine, an essential amino acid, and contains a formyl group attached to the nitrogen atom of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Phenylalanine: One common method to synthesize 2-formylamino-2-phenyl-propionic acid involves the formylation of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-formylamino-2-phenyl-propionic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to N-carboxyl-2-phenylalanine.
Reduction: The reduction of this compound yields N-hydroxymethyl-2-phenylalanine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 2-formylamino-2-phenyl-propionic acid is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in protein synthesis and as a model compound for understanding peptide bond formation .
Medicine:
- This compound has potential applications in drug development, particularly in designing peptide-based therapeutics .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- 2-formylamino-2-phenyl-propionic acid exerts its effects by interacting with specific receptors and enzymes in biological systems. It can act as a ligand for formyl peptide receptors, which are involved in immune response and inflammation .
- The compound can also participate in biochemical pathways related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: This compound is similar in structure but contains additional amino acids, making it a tripeptide.
N-Formyl-L-phenylalanine: This compound is closely related but lacks the additional substituents present in 2-formylamino-2-phenyl-propionic acid.
Uniqueness:
Properties
CAS No. |
3381-60-0 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-formamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) |
InChI Key |
QLRKSVGTYRLLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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